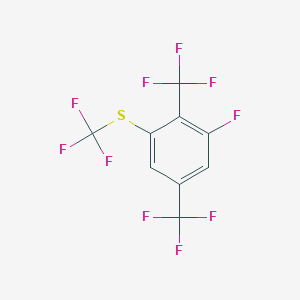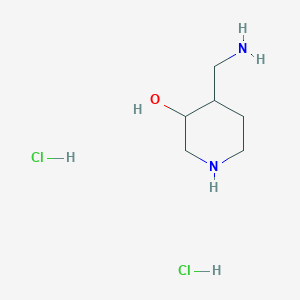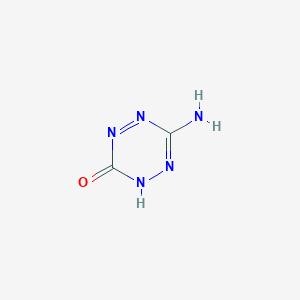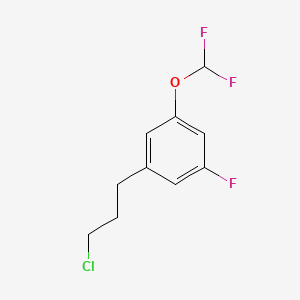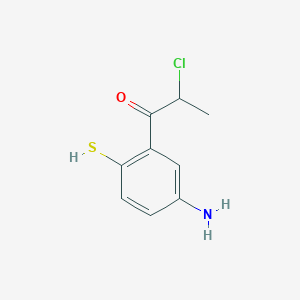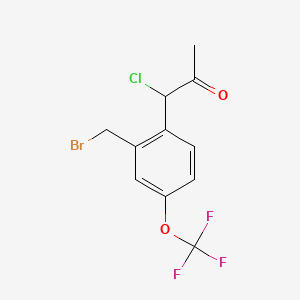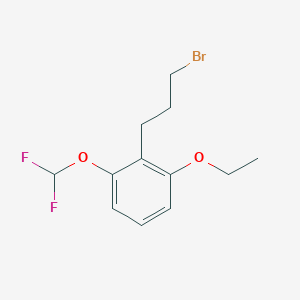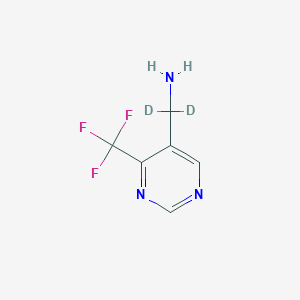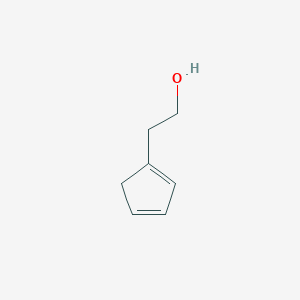
Cyclopentadieneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentadieneethanol is an organic compound that features a cyclopentadiene ring bonded to an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentadieneethanol can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with ethylene oxide in the presence of a catalyst. This reaction typically occurs under mild conditions and yields this compound as the primary product.
Industrial Production Methods: In an industrial setting, this compound is often produced via the catalytic hydrogenation of cyclopentadiene followed by the addition of ethanol. This method is favored due to its efficiency and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentadieneethanol undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, this compound can be converted into cyclopentadienone derivatives.
Reduction: Reduction reactions typically yield cyclopentane derivatives.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acid chlorides are commonly employed.
Major Products:
Oxidation: Cyclopentadienone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
Cyclopentadieneethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various cyclopentadienyl complexes, which are important in organometallic chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of cyclopentadieneethanol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its reactive functional groups.
Comparación Con Compuestos Similares
Cyclopentadieneethanol can be compared with other cyclopentadiene derivatives such as:
Cyclopentadiene: A simpler compound without the ethanol group, primarily used in the synthesis of cyclopentadienyl complexes.
Cyclopentadienone: An oxidized form of cyclopentadiene, used in various organic synthesis reactions.
Cyclopentadienyl anion: A negatively charged ion used as a ligand in organometallic chemistry.
Uniqueness: this compound’s uniqueness lies in its combination of the cyclopentadiene ring and the ethanol group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
51134-16-8 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
2-cyclopenta-1,3-dien-1-ylethanol |
InChI |
InChI=1S/C7H10O/c8-6-5-7-3-1-2-4-7/h1-3,8H,4-6H2 |
Clave InChI |
MRILXPBRLYBPDT-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


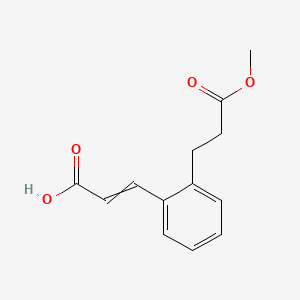
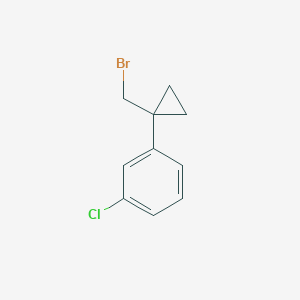
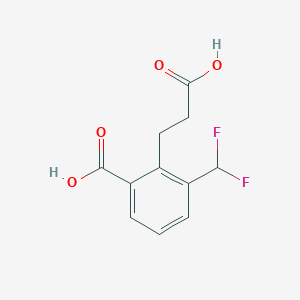
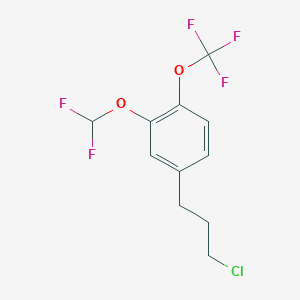
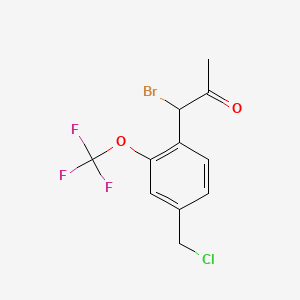
![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B14046561.png)
